Methyl 4-iodo-3-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFBPQYWHBOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459935 | |
| Record name | Methyl 4-iodo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-92-9 | |
| Record name | Methyl 4-iodo-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-iodo-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance in Contemporary Synthetic Methodologies
The strategic placement of reactive functional groups makes Methyl 4-iodo-3-methoxybenzoate a valuable precursor in the synthesis of pharmaceuticals and complex natural products. The presence of an aryl iodide is particularly advantageous, as it serves as a key handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.
A notable application of this compound is as a crucial intermediate in the synthesis of targeted therapeutics. For instance, it is a documented starting material in the preparation of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). allfordrugs.comepo.org IRAK4 is a key enzyme in signaling pathways associated with inflammation and immunity, and its inhibitors are investigated for the treatment of autoimmune diseases and certain cancers. allfordrugs.comnewdrugapprovals.org In this context, this compound is used to construct the core isoquinoline (B145761) scaffold of these potential drugs. allfordrugs.comepo.org
Furthermore, research has demonstrated its utility in the synthesis of the asthma medication Zafirlukast. nih.govacs.org In a multi-step, one-pot reaction, the compound undergoes a Sonogashira coupling to form a key alkynyl aniline (B41778) derivative, which is a precursor to the final drug molecule. nih.govacs.org This highlights the compound's role in streamlining synthetic routes to established pharmaceuticals.
The compound is also featured in synthetic strategies targeting complex natural products, such as macrocyclic bisbibenzyls, and in the development of novel antiviral agents. soton.ac.ukgoogle.com
Scope and Objectives of Research Inquiry
Established Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including the alkylation of substituted phenols, direct iodination, and palladium-catalyzed cross-coupling reactions.
Alkylation Approaches from Substituted Phenols
A common and effective method for synthesizing this compound is through the alkylation of a corresponding substituted phenol (B47542). This approach typically involves the O-methylation of a phenol precursor.
One prominent example starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com The synthesis proceeds by alkylating the hydroxyl group. A related synthesis begins with methyl 3-iodo-4-hydroxybenzoate, which is then methylated. In a typical procedure, methyl 3-iodo-4-hydroxybenzoate is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate, is added to deprotonate the phenol, followed by the addition of a methylating agent like methyl iodide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound. One specific protocol reports a yield of 88.4% after heating at 60°C for 2 hours. chemicalbook.com
The choice of base and solvent is critical in this process. Strong bases ensure complete deprotonation of the phenol, forming the more reactive phenolate (B1203915) ion. sciforum.net However, the solubility of inorganic bases in organic solvents can be a limiting factor. sciforum.net Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or "proton sponges" like bis-1,1,8,8-(tetramethylguanidino)naphthalene (TMGN) offer better solubility. sciforum.net Kinetic studies using TMGN and methyl iodide in DMF have shown that the reaction generally follows second-order kinetics. sciforum.net
A general representation of this alkylation approach is shown below:
Scheme 1: Alkylation of a substituted phenol to form an ether. sciforum.net
Direct Iodination Strategies
Another synthetic route involves the direct iodination of an aromatic precursor. This method introduces the iodine atom onto the benzene (B151609) ring of a pre-existing ester. For instance, starting from methyl 3-methoxybenzoate, an electrophilic iodinating agent can be employed to install the iodine at the C4 position. The methoxy (B1213986) group at C3 is an ortho-, para-director, and the ester group at C1 is a meta-director. The directing effects of these two groups favor iodination at the C4 and C6 positions.
The synthesis of the related compound, 4-iodo-3-methylbenzoic acid, involves the diazotization of an aniline (B41778) precursor followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com A similar multi-step sequence could be envisioned for this compound, starting from an appropriate amino-substituted benzoate (B1203000).
Palladium-Catalyzed Synthetic Routes
Modern synthetic organic chemistry frequently employs palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While not a direct synthesis of the target molecule from simple precursors in one step, these methods are crucial for constructing the core aromatic structure or for subsequent modifications.
For instance, palladium-catalyzed methodologies can be used to synthesize methyl aryl ethers from aryl halides and methanol (B129727). nih.gov This could be applied to a precursor like methyl 4-halo-3-methoxybenzoate. The use of a palladacycle precatalyst has been shown to be effective for the methoxylation of a wide range of aryl and heteroaryl halides under mild conditions. nih.gov These reactions often exhibit high yields and excellent selectivity. nih.gov
Furthermore, palladium-catalyzed carbonylation reactions can be used to introduce the methyl ester group. For example, an aryl iodide can be reacted with carbon monoxide and methanol in the presence of a palladium catalyst to form the corresponding methyl ester. researchgate.netnih.gov This approach could be applied to 1,3-diiodo-2-methoxybenzene to synthesize the target molecule.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time.
In the context of alkylation reactions, the selection of the base and solvent system is paramount. For the methylation of methyl 3-iodo-4-hydroxybenzoate, using potassium carbonate in DMF at 60°C for 2 hours has been demonstrated to be effective. chemicalbook.com The use of more soluble organic bases can be advantageous in certain systems, particularly in flow chemistry applications where insolubility can lead to blockages. sciforum.net
For palladium-catalyzed reactions, the choice of ligand is a critical factor in controlling the catalyst's activity and selectivity. nih.gov For example, in the palladium-catalyzed synthesis of methyl aryl ethers, the use of specific phosphine (B1218219) ligands can significantly influence the reaction's efficiency. nih.gov Optimization studies often involve screening a variety of ligands and reaction conditions to identify the optimal combination for a particular substrate. researchgate.net
The following table summarizes the optimization of a hypothetical reaction, illustrating the impact of varying conditions on the yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (5) | Toluene | 80 | 12 | 65 |
| 2 | Catalyst A (5) | Dioxane | 80 | 12 | 72 |
| 3 | Catalyst B (5) | Dioxane | 80 | 12 | 85 |
| 4 | Catalyst B (5) | Dioxane | 100 | 6 | 92 |
| 5 | Catalyst B (2.5) | Dioxane | 100 | 6 | 90 |
Scalable Synthesis and Process Development
Transitioning a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost, safety, environmental impact, and the robustness of the process.
For the synthesis of this compound, the alkylation of methyl 3-iodo-4-hydroxybenzoate presents a potentially scalable route. The starting materials are commercially available, and the reaction conditions are relatively mild. chemicalbook.com However, the use of DMF as a solvent can be a concern on a large scale due to its high boiling point and potential health risks. Process development would likely focus on finding a more environmentally friendly and easily removable solvent.
Continuous flow chemistry offers a promising alternative to traditional batch processing for scalable synthesis. beilstein-journals.org Flow reactors can provide better control over reaction parameters, leading to improved safety, consistency, and yield. beilstein-journals.org For reactions involving potentially hazardous reagents or exothermic processes, the enhanced heat and mass transfer in a flow system can be particularly advantageous. The Heck reaction, a type of palladium-catalyzed cross-coupling, has been successfully performed in a continuous plug flow reactor, demonstrating the potential of this technology for large-scale production. beilstein-journals.org
Ultimately, the choice of the most suitable scalable synthesis will depend on a thorough evaluation of the economic and environmental performance of each potential route.
Reactivity and Transformational Chemistry of Methyl 4 Iodo 3 Methoxybenzoate
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The presence of an aryl iodide group makes Methyl 4-iodo-3-methoxybenzoate a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.
Carbon-Carbon Bond Forming Reactions
The aryl iodide functionality is a key feature for forming new carbon-carbon bonds. This is demonstrated in several named reactions:
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. For instance, the related compound methyl 4-iodobenzoate (B1621894) undergoes a symmetrical Sonogashira coupling with trimethylsilylacetylene. wikipedia.org
Heck Reaction: In this reaction, the aryl iodide is coupled with an alkene.
Stille Coupling: This involves the reaction of the aryl iodide with an organotin compound.
These reactions are pivotal in synthesizing a wide range of organic molecules, from pharmaceuticals to materials science applications.
Carbon-Heteroatom Bond Formations
Beyond forming carbon-carbon bonds, the aryl iodide in this compound can also participate in reactions that form bonds between carbon and other elements (heteroatoms):
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl iodide with an amine.
Ullmann Condensation: This classic reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.
Etherification: This process involves the formation of an ether linkage by reacting the aryl iodide with an alcohol or a phenol (B47542).
Nucleophilic Aromatic Substitution Pathways
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess suitable electron-withdrawing substituents. wikipedia.org In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org
The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack by the nucleophile, not the departure of the leaving group. masterorganicchemistry.com
Functional Group Interconversions of the Benzoate (B1203000) Ester and Methoxy (B1213986) Group
The benzoate ester and methoxy groups on the this compound molecule can also be chemically transformed:
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Amide Formation: The ester can be converted to an amide by reacting with an amine.
Reduction: The ester can be reduced to an alcohol. For example, esters can be reduced to aldehydes using DIBAL-H. vanderbilt.edu
Demethylation: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide.
Regiochemical and Stereochemical Aspects in Derived Reactions
The substituents on the benzene (B151609) ring of this compound influence the regiochemistry of its reactions. The existing methoxy and ester groups direct incoming groups to specific positions on the ring. In reactions involving the creation of new chiral centers, the stereochemical outcome is a critical consideration. For instance, asymmetric nucleophilic aromatic substitution has been demonstrated as a method for the asymmetric synthesis of chiral molecules using organocatalysts. wikipedia.org
Kinetic and Mechanistic Investigations of this compound Transformations
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. For nucleophilic aromatic substitution, the rate of reaction is influenced by the nature of the solvent, the nucleophile, and the leaving group. masterorganicchemistry.com The formation of the Meisenheimer complex is often the rate-determining step. masterorganicchemistry.com Mechanistic studies help elucidate the step-by-step process of bond formation and cleavage during a chemical transformation.
Applications of Methyl 4 Iodo 3 Methoxybenzoate in Complex Molecule Synthesis
Intermediate in Pharmaceutical and Agrochemical Development
The structural motifs present in Methyl 4-iodo-3-methoxybenzoate are frequently found in biologically active compounds, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its utility lies in its capacity to act as a foundational scaffold upon which greater molecular complexity can be built.
Precursor to Bioactive Scaffolds
This compound serves as a crucial starting material for the construction of more elaborate molecular frameworks that are central to the activity of various therapeutic agents. The compound's benzene (B151609) ring, adorned with its specific substituents, can be modified through a series of chemical transformations to generate the core structures of targeted bioactive molecules.
For instance, related vanilloid structures are pivotal in medicinal chemistry. The synthesis of Gefitinib, an anticancer drug, starts from a similar compound, methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, reduction, and cyclization to build the final quinazoline (B50416) scaffold. nih.gov While not a direct use of the iodo-variant, this highlights the importance of the methoxy-benzoate framework. The iodo-substituent in this compound offers a strategic advantage for creating diversity in such syntheses through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic fragments at a specific position.
Similarly, the core structure is related to intermediates used in the synthesis of the antineoplastic drug Cediranib. The synthesis of this drug involves intermediates like methyl 4-(benzyloxy)-3-methoxybenzoate, which underscores the value of the 3-methoxybenzoate substructure in building complex, biologically active quinazoline rings. nih.gov
Role in Drug Discovery Programs
In the realm of drug discovery, this compound is a valuable tool for creating libraries of novel compounds for biological screening. Its defined points of reactivity allow medicinal chemists to systematically alter a lead compound's structure to explore structure-activity relationships (SAR). The iodo group is particularly amenable to transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid generation of a diverse set of analogues.
This compound and its isomers are recognized as important intermediates for developing new anti-cancer and anti-inflammatory drugs. chemimpex.com For example, the related compound Methyl 4-iodo-3-methylbenzoate is utilized in synthesizing novel colchicine-derived nitrate (B79036) esters, which have been investigated for their immunosuppressant properties. thermofisher.com This demonstrates how the iodo-substituted benzoate (B1203000) core can be elaborated into complex molecules with potential therapeutic applications.
Below is a table summarizing examples of bioactive scaffolds and the synthetic utility of related benzoate intermediates.
| Target Scaffold/Drug Class | Precursor Type | Key Reaction Enabled by Precursor |
| Quinazoline-based Kinase Inhibitors | Methoxy-benzoate esters | Cyclization, Aromatic Substitution |
| Colchicine Analogues | Iodo-methylbenzoate | Cross-coupling, Ester modification |
| General Bioactive Heterocycles | Iodo-methoxybenzoate | Suzuki, Sonogashira, Buchwald-Hartwig Coupling |
Building Block for Functional Organic Materials
The utility of this compound extends beyond life sciences into the field of materials science. Its robust aromatic structure and reactive handles are ideal for constructing molecules with specific electronic and photophysical properties.
Synthesis of Fluorophores and Luminescent Probes
The development of fluorescent molecules for imaging and sensing is a significant area of research. This compound can serve as a core component in the synthesis of novel fluorophores. The electron-donating methoxy (B1213986) group and the electron-withdrawing methyl ester influence the electronic properties of the benzene ring. The iodo group acts as a key site for modification, allowing for the attachment of other aromatic or conjugated systems via cross-coupling reactions. This modular approach enables the fine-tuning of the absorption and emission wavelengths of the resulting fluorescent dyes, tailoring them for specific applications such as cellular imaging or environmental sensing.
Ligand Design for Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of a MOF are largely determined by the structure of its organic linkers. The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, a common binding group for coordinating to metal centers in MOFs.
Furthermore, the iodo-substituent provides a site for post-synthetic modification. A MOF can be constructed using the carboxylate derived from this compound, and the iodo groups pointing into the pores of the framework can then be subjected to further reactions. This allows for the introduction of new functional groups within the MOF's channels, altering its properties for applications in gas storage, separation, or catalysis. The related Methyl 4-iodobenzoate (B1621894) is listed as a potential building block for MOF ligands. bldpharm.com
Construction of Advanced Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in nature and synthetic chemistry. This compound is a valuable precursor for synthesizing complex heterocyclic systems. The interplay between the iodo group and the adjacent methoxy or ester groups can be exploited to direct intramolecular cyclization reactions, forming new ring systems fused to the original benzene ring.
For example, palladium-catalyzed intramolecular C-O or C-N bond formation can be envisioned, where a nucleophile, tethered to the molecule via a reaction at the ester or a displacement of the iodo group, attacks another position on the ring to form a heterocycle. The strategic positioning of the substituents on the this compound ring makes it a well-suited substrate for such transformations, leading to the efficient construction of advanced heterocyclic frameworks that are otherwise difficult to access.
Spectroscopic and Structural Elucidation of Methyl 4 Iodo 3 Methoxybenzoate and Its Analogues
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental one-dimensional techniques that provide information about the hydrogen and carbon frameworks of a molecule, respectively. The chemical shift (δ) of a nucleus is indicative of its electronic environment, while the splitting pattern in ¹H NMR (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons.
¹H NMR Data for Analogous Compounds:
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |
| Methyl 4-iodobenzoate (B1621894) | CDCl₃ | 7.80 (d, 2H), 7.20 (d, 2H), 3.90 (s, 3H) | chemicalbook.com |
| Methyl 3-methoxybenzoate | CDCl₃ | 7.62 (t, 1H), 7.55 (d, 1H), 7.32 (t, 1H), 7.08 (dd, 1H), 3.89 (s, 3H), 3.82 (s, 3H) | chemicalbook.com |
| Methyl 4-methylbenzoate | CDCl₃ | 7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | rsc.org |
For Methyl 4-iodo-3-methoxybenzoate, one would anticipate signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl ester protons. The aromatic region would be more complex than that of the symmetrically substituted Methyl 4-iodobenzoate due to the presence of the methoxy group, which would lead to distinct chemical shifts for each of the three aromatic protons.
¹³C NMR Data for Analogous Compounds:
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
| Methyl 4-iodobenzoate | CDCl₃ | 166.5, 137.7, 131.2, 129.8, 99.9, 52.4 | rsc.org |
| Methyl 3-methoxybenzoate | CDCl₃ | 166.8, 159.5, 131.5, 129.4, 122.0, 119.5, 114.1, 55.4, 52.2 | chemicalbook.com |
| Methyl 4-methoxybenzoate | CDCl₃ | 166.9, 163.4, 131.6, 122.5, 113.6, 55.4, 51.9 | wiredchemist.com |
The ¹³C NMR spectrum of this compound is expected to show distinct signals for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons (with the carbon bearing the iodine atom showing a significantly lower chemical shift), the methoxy carbon, and the methyl ester carbon. The substitution pattern will influence the chemical shifts of the aromatic carbons significantly.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous structural assignment. Key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons.
HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated aromatic carbons.
HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations from the methoxy protons to the aromatic ring and from the ester methyl protons to the carbonyl carbon.
While specific 2D NMR data for this compound were not found, the application of these techniques to substituted benzoates is a standard and effective method for complete structural elucidation. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: The FTIR spectra of benzoate (B1203000) derivatives are characterized by several key absorption bands. scholarsresearchlibrary.com The most prominent is the C=O stretching vibration of the ester group, typically found in the range of 1700-1730 cm⁻¹. rsc.org Other significant bands include C-O stretching vibrations, aromatic C=C stretching vibrations, and C-H bending vibrations. For this compound, one would expect to observe these characteristic bands, with the positions potentially influenced by the electronic effects of the iodo and methoxy substituents. semanticscholar.org The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in Raman spectra. researchgate.net For substituted benzoates, characteristic Raman bands can be used to identify the substitution pattern on the benzene (B151609) ring. s-a-s.org The C=O stretch is also observable in the Raman spectrum.
Characteristic Vibrational Frequencies for Substituted Benzoates:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1700 - 1730 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ester) | 1200 - 1300 | Strong (IR) |
| C-H Aromatic Bending | 700 - 900 | Strong (IR) |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of a unique molecular formula.
For this compound (C₉H₉IO₃), the exact mass can be calculated. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. miamioh.edudocbrown.info The presence of iodine, with its characteristic isotopic pattern, would be a clear indicator in the mass spectrum. Analysis of related compounds like Methyl 3-iodo-4-methoxybenzoate shows characteristic peaks corresponding to the molecular ion and fragments resulting from the loss of the methyl and methoxy groups. nih.gov
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound was not found in the searched literature, studies on closely related analogues provide insight into the expected solid-state conformation. For instance, the crystal structures of other substituted methyl benzoates have been determined, revealing details about the planarity of the benzene ring and the orientation of the ester and other substituent groups. researchgate.net The analysis of iodinated aromatic esters by X-ray diffraction has been used to confirm molecular structures and study intermolecular interactions, such as halogen bonding. acs.orgresearchgate.net Obtaining single crystals of sufficient quality is a prerequisite for this technique.
Computational Studies and Theoretical Insights into Methyl 4 Iodo 3 Methoxybenzoate
Quantum Chemical Calculations
Electronic Structure and Molecular Orbital Analysis
A key aspect of understanding a molecule's behavior is the analysis of its electronic structure. This involves examining the distribution of electrons within the molecule and the energies of its molecular orbitals. For Methyl 4-iodo-3-methoxybenzoate, this would involve mapping the electron density surface to identify regions that are electron-rich or electron-poor.
A crucial part of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Molecular Orbital Energy Data for this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
Note: This table represents the type of data that would be generated from quantum chemical calculations; specific values for this compound are not currently available in the literature.
Prediction of Reactivity and Reaction Pathways
Computational models can predict the most likely sites for electrophilic and nucleophilic attack on a molecule, thereby offering insights into its reactivity. By calculating the electrostatic potential (ESP) mapped onto the electron density surface, one can visualize the charge distribution. For this compound, regions of negative potential would indicate likely sites for electrophilic attack, while regions of positive potential would suggest sites susceptible to nucleophilic attack.
Furthermore, theoretical calculations can be used to model the transition states and energy profiles of potential reaction pathways. This allows for the prediction of the most favorable reaction mechanisms and the identification of key intermediates.
Spectroscopic Parameter Prediction and Validation
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Discrepancies between predicted and experimental spectra can help refine the computational model and provide a more accurate representation of the molecule's structure and electronic environment.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to study the three-dimensional structure of molecules and their dynamic behavior. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the ester and methoxy (B1213986) groups), conformational analysis is crucial.
This analysis involves systematically exploring the potential energy surface of the molecule to identify its stable conformers (low-energy states) and the energy barriers between them. This information is important as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Table 2: Potential Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Outcome of Analysis |
|---|---|---|
| C(ar)-C(ar)-C=O | Rotation around the bond connecting the ester group to the benzene (B151609) ring | Identification of the preferred orientation of the ester group |
| C(ar)-C(ar)-O-C | Rotation around the bond connecting the methoxy group to the benzene ring | Determination of the methoxy group's orientation relative to the ring |
Note: This table illustrates the parameters that would be investigated in a conformational analysis study.
Structure-Property Relationship Elucidation through Computational Approaches
By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzene ring) and calculating the resulting changes in its electronic and structural properties, one can establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR).
These studies are valuable in medicinal chemistry and materials science for designing new molecules with desired properties. For example, by understanding how changes to the chemical structure of this compound affect its reactivity or ability to interact with a biological target, researchers could rationally design more potent analogs. This involves the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with observed activities or properties.
Synthetic Exploration and Impact of Methyl 4 Iodo 3 Methoxybenzoate Derivatives and Analogues
Systematic Modification of Substituent Groups
The inherent functionality of methyl 4-iodo-3-methoxybenzoate offers a platform for targeted chemical modifications. Each substituent on the benzene (B151609) ring can be independently altered, providing a systematic approach to generating a wide array of derivatives.
The methoxy (B1213986) group (-OCH₃) at the C-3 position can be readily diversified. This is typically achieved by starting with the precursor, methyl 4-iodo-3-hydroxybenzoate, and employing the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base, followed by nucleophilic substitution with various alkyl halides. This strategy allows for the introduction of a wide range of alkoxy groups, from simple alkyl chains to more complex benzylic or propargylic moieties.
| Starting Material | Reagent (Alkyl Halide) | Resulting Alkoxy Group | Product Name |
| Methyl 4-iodo-3-hydroxybenzoate | Ethyl Iodide | Ethoxy (-OCH₂CH₃) | Methyl 3-ethoxy-4-iodobenzoate |
| Methyl 4-iodo-3-hydroxybenzoate | Propyl Bromide | Propoxy (-O(CH₂)₂CH₃) | Methyl 4-iodo-3-propoxybenzoate |
| Methyl 4-iodo-3-hydroxybenzoate | Benzyl Bromide | Benzyloxy (-OCH₂Ph) | Methyl 3-(benzyloxy)-4-iodobenzoate |
| Methyl 4-iodo-3-hydroxybenzoate | Allyl Bromide | Allyloxy (-OCH₂CH=CH₂) | Methyl 3-(allyloxy)-4-iodobenzoate |
These variations can significantly influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which are critical determinants of its interaction with biological targets.
The iodine atom at the C-4 position is a key handle for synthetic diversification due to the reactivity of the carbon-iodine bond. This aryl iodide functionality is an excellent substrate for various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, fundamentally altering the core structure of the molecule.
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylbenzoates. wikipedia.org
Heck Coupling: Reaction with alkenes forms vinylated benzoates.
Buchwald-Hartwig Amination: Reaction with amines, anilines, or N-heterocycles introduces nitrogen-based substituents.
The chemical consequence of these transformations is the replacement of the bulky, electron-rich iodine atom with a diverse set of functional groups, which can introduce new pharmacophores, alter electronic properties, and provide new vectors for molecular growth.
| Reaction Type | Coupling Partner | Introduced Substituent | General Product Structure |
| Suzuki Coupling | Phenylboronic Acid | Phenyl | Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate |
| Sonogashira Coupling | Phenylacetylene | Phenylethynyl | Methyl 3-methoxy-4-(phenylethynyl)benzoate |
| Heck Coupling | Styrene | Styryl | Methyl 3-methoxy-4-styrylbenzoate |
| Buchwald-Hartwig | Morpholine | Morpholinyl | Methyl 3-methoxy-4-morpholinobenzoate |
The methyl ester group (-COOCH₃) provides another site for modification, primarily through hydrolysis and subsequent derivatization. Saponification of the methyl ester with a base like sodium hydroxide (B78521) yields the corresponding carboxylic acid (4-iodo-3-methoxybenzoic acid). This acid is a versatile intermediate that can be converted into a wide range of other functional groups.
Amide Formation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) generates a diverse library of amides.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with the corresponding alcohol under acidic or basic conditions.
These modifications are crucial for modulating properties such as solubility, metabolic stability, and the ability to form specific interactions, like hydrogen bonds, with target proteins.
| Starting Material | Reagent(s) | Resulting Functional Group | Product Name |
| This compound | 1. NaOH (aq) 2. Benzylamine, HATU | N-benzyl amide | N-benzyl-4-iodo-3-methoxybenzamide |
| This compound | 1. NaOH (aq) 2. Ethanol, H₂SO₄ | Ethyl Ester | Ethyl 4-iodo-3-methoxybenzoate |
| This compound | 1. NaOH (aq) 2. SOCl₂, then Aniline (B41778) | Anilide | 4-Iodo-3-methoxy-N-phenylbenzamide |
Influence of Structural Perturbations on Reactivity Profiles
The most significant perturbation comes from the transformation of the C-I bond. The replacement of iodine via cross-coupling reactions fundamentally alters the molecule's character. For instance, converting the aryl iodide to an aryl-boronic ester via a Miyaura borylation opens up a new set of Suzuki coupling reactions where the molecule now acts as the boronic ester component. Similarly, the introduction of an alkyne via Sonogashira coupling provides a new reactive handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition.
Modification of the ester to an amide or a different ester changes the electronic nature of the carbonyl group and its susceptibility to nucleophilic attack. Amides are generally more stable towards hydrolysis than esters, a feature that can be exploited to enhance the metabolic stability of derivative compounds.
Diversification Strategies for Chemical Libraries
This compound is an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening. A combinatorial approach, leveraging the orthogonal reactivity of the three modification sites, allows for the rapid generation of thousands of unique analogues from a single starting framework.
A typical diversification strategy might proceed as follows:
Alkoxy Library Generation: A collection of 10-20 different alkoxy analogues is synthesized from methyl 4-iodo-3-hydroxybenzoate using various alkyl halides.
Cross-Coupling Array: Each of these alkoxy analogues is then subjected to an array of 20-50 different cross-coupling partners (boronic acids, alkynes, amines, etc.) in a parallel synthesis format. This step generates a large matrix of several hundred to a thousand distinct core structures.
Ester/Amide Derivatization: The ester function of selected products can be hydrolyzed to the carboxylic acid. This pool of acids can then be coupled with a library of amines (e.g., 50-100 different amines) to produce a final library of tens of thousands of unique amide derivatives.
This systematic, multi-directional approach to diversification allows chemists to efficiently explore a vast chemical space around the this compound core, maximizing the probability of identifying compounds with desired properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of novel therapeutic agents. chemimpex.com
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the continuous passage of reagents through a reactor, offer substantial advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The integration of Methyl 4-iodo-3-methoxybenzoate into continuous flow processes, particularly for cross-coupling reactions, represents a significant area for future development. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura couplings, which are frequently performed with aryl iodides, can be efficiently translated to flow systems. mdpi.commdpi.com This would enable the on-demand synthesis of a wide array of biaryl compounds derived from this compound with reduced reaction times and simplified purification procedures.
Automated synthesis platforms, which combine robotics with flow chemistry or batch reactors, are revolutionizing the discovery and development of new molecules. nih.govchimia.chresearchgate.net These systems can perform multi-step syntheses with minimal human intervention, accelerating the exploration of chemical space. This compound is an ideal candidate for inclusion in such platforms due to its multiple reactive handles. An automated system could be programmed to sequentially modify the iodo, methoxy (B1213986), and ester groups, generating libraries of diverse compounds for applications in medicinal chemistry and materials science. The use of pre-packed reagent cartridges and optimized, pre-programmed protocols can make the synthesis of complex derivatives from this compound more efficient and accessible. chimia.ch
Table 1: Comparison of Batch vs. Flow Synthesis for Suzuki-Miyaura Coupling of Aryl Iodides
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Safety | Potential for thermal runaway | Improved safety, smaller reaction volumes |
| Process Control | Difficult to precisely control | Precise control over parameters |
| Reproducibility | Can be variable | High reproducibility |
Chemo- and Regioselective Functionalization Strategies
The presence of three distinct functional groups on the aromatic ring of this compound—the iodo, methoxy, and methyl ester moieties—presents both a challenge and an opportunity for synthetic chemists. Future research will undoubtedly focus on the development of highly chemo- and regioselective strategies to functionalize this molecule with precision. The iodo group is the most versatile handle for transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org However, the electronic influence of the methoxy and ester groups can be exploited to direct reactions to other positions on the ring.
Strategies such as directed ortho-metalation could potentially be employed to functionalize the positions adjacent to the methoxy group, provided the conditions are carefully controlled to avoid reaction at the more acidic protons activated by the ester group. Furthermore, the development of novel catalyst systems that can differentiate between the various C-H bonds on the aromatic ring will be a key area of investigation. The ability to selectively introduce new functional groups at any desired position on the this compound scaffold would unlock access to a vast array of novel compounds with tailored properties. nih.govrsc.org For example, selective magnesiation has been used to functionalize iodo-substituted indazoles at specific positions, a strategy that could be adapted for this compound. nih.gov
Table 2: Potential Regioselective Reactions on this compound
| Target Position | Reaction Type | Potential Reagents/Catalysts | Resulting Functionalization |
| C4 (Iodo) | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Aryl or heteroaryl group |
| C4 (Iodo) | Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl group |
| C4 (Iodo) | Buchwald-Hartwig Amination | Pd catalyst, amine | Amino group |
| C2 or C6 | Directed ortho-Metalation | Strong base (e.g., organolithium) | Various electrophiles |
| C5 | Electrophilic Aromatic Substitution | Electrophile (e.g., halogen, nitro) | Halogen or nitro group |
Expansion into Novel Material Science Applications
The unique electronic and structural features of this compound make it a promising candidate for the synthesis of novel organic materials. researchgate.netlbl.gov The aryl iodide functionality is a key precursor for the construction of conjugated polymers, which are the cornerstone of organic electronics. wikipedia.org Through polymerization reactions such as Suzuki or Stille coupling, this monomer could be incorporated into polymers with tailored optoelectronic properties. The presence of the methoxy and ester groups can be used to fine-tune the solubility, processability, and electronic energy levels of the resulting materials.
There is significant potential for derivatives of this compound to be used in the fabrication of organic light-emitting diodes (OLEDs). rsc.orggoogle.combeilstein-journals.org Methoxy-substituted aromatic compounds are known to be effective hole-transporting materials in OLEDs. rsc.org By incorporating this moiety into larger, more complex structures, it may be possible to develop new materials with enhanced performance and stability. Furthermore, iodinated polymers are being explored as contrast agents for medical imaging techniques like computed tomography (CT), suggesting another potential avenue for the application of polymers derived from this compound. nih.govgoogle.com The ability to graft iodinated molecules onto surfaces also opens up possibilities for the functionalization of metal oxides for various applications. figshare.com
Table 3: Potential Material Science Applications of this compound Derivatives
| Application Area | Material Type | Role of this compound Derivative | Desired Properties |
| Organic Electronics | Conjugated Polymers | Monomer | High charge carrier mobility, tunable bandgap |
| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Materials | Core structural unit | High triplet energy, good thermal stability |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Materials | Component of the active layer | Broad absorption spectrum, efficient charge separation |
| Medical Imaging | Contrast Agents | Iodinated polymer nanoparticles | High iodine content, biocompatibility |
| Surface Functionalization | Self-Assembled Monolayers | Grafting agent for metal oxides | Controlled surface properties |
Q & A
Q. What are the standard synthetic routes for Methyl 4-iodo-3-methoxybenzoate, and how are yields optimized?
this compound is typically synthesized via Pd-catalyzed cross-electrophile coupling. For example, a reported method achieved 93% yield by reacting methyl 3-methoxybenzoate with an iodinating agent under palladium catalysis in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) . Key optimization parameters include catalyst loading (5–10 mol%), stoichiometry of the iodinating agent (1.2–1.5 equiv), and reaction time (12–24 hours). Purity is ensured through recrystallization in ethanol or column chromatography using hexane/ethyl acetate gradients .
Q. How is this compound characterized structurally and spectroscopically?
Characterization relies on and NMR spectroscopy. Key spectral data includes:
- NMR (CDCl): δ 7.84 (d, , 1H, aromatic), 7.43 (s, 1H, aromatic), 3.93 (s, 3H, OCH), 3.91 (s, 3H, COOCH) .
- NMR: δ 166.5 (C=O), 158.2 (C-OCH), 92.6 (C-I) . High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion peak at m/z 314.9475 (M + Na) .
Q. What are common reactivity patterns of this compound in cross-coupling reactions?
The iodine substituent acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki, Heck, or Ullmann couplings). For example, in Suzuki-Miyaura reactions, aryl boronic acids replace the iodine atom under mild conditions (Pd(PPh), KCO, 80°C) . The methoxy and ester groups remain inert under these conditions, making the compound a versatile intermediate for functionalized aromatic systems.
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
Discrepancies in crystal structure refinement (e.g., disorder in the iodine position) are addressed using software like SHELXL for small-molecule refinement and ORTEP-3 for thermal ellipsoid visualization . Key steps include:
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
The methoxy group directs electrophiles to the para position relative to itself, while the ester group deactivates the ring. For nitration, use fuming HNO/HSO at 0°C to minimize ester hydrolysis, achieving >80% para-substitution . Computational modeling (DFT) predicts charge distribution to guide solvent selection (e.g., nitrobenzene enhances polar interactions) .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?
The iodine atom’s size and electronegativity slow SNAr reactions unless strong electron-withdrawing groups (e.g., NO) activate the ring. For example, replacing iodine with a methoxy group via Cu-mediated coupling requires a catalyst (CuI, phenanthroline) and elevated temperatures (120°C) to overcome steric hindrance .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?
- Step 1: Validate experimental conditions (solvent, temperature) against referenced data (e.g., δ 7.84 for aromatic protons in CDCl) .
- Step 2: Recalculate shifts using DFT (Gaussian09/B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., IEFPCM for chloroform).
- Step 3: Adjust for relativistic effects (ZORA approximation) when heavy atoms (e.g., iodine) are present .
Methodological Tables
Table 1: Comparison of Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst | Yield (%) | Key Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | 85–93 | |
| Ullmann Coupling | CuI/Phenanthroline | 70–78 | |
| Heck Reaction | Pd(OAc) | 65–72 |
Table 2: Substituent Effects on Melting Points of Benzoate Derivatives
| Substituent | Melting Point (°C) | Reference |
|---|---|---|
| 4-Iodo-3-methoxy | 125–128 | |
| 4-Hydroxy-3-methoxy | 164–167 | |
| 4-Nitro-3-methoxy | 145–148 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
